4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid
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Overview
Description
4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid is a complex organic compound. It is a derivative of benzoic acid, which is characterized by the presence of a carboxyl group (-COOH) attached to a benzene ring . The 3-methoxybenzoyl group indicates the presence of a methoxy group (-OCH3) on the benzene ring at the third position . The 1H-pyrrole-2-carboxylic Acid part suggests the presence of a pyrrole ring, which is a five-membered aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of a compound like 4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid can be determined using techniques like X-ray crystallography . The retrieved data does not provide the exact molecular structure of this compound.Chemical Reactions Analysis
The chemical reactions involving 4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid would depend on the conditions and the reagents used . The retrieved data does not provide specific information about the chemical reactions of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid can be determined using various analytical techniques . The retrieved data does not provide specific information about the physical and chemical properties of this compound.Scientific Research Applications
Influence of Metals on Biological Ligands
A review by Lewandowski et al. (2005) discussed the impact of selected metals on the electronic systems of biologically important molecules such as benzoates and carboxylic acids. The research involved spectroscopic studies, highlighting how metals can perturb the electronic system of ligands, potentially affecting their interaction with biological targets. This understanding is crucial for predicting a molecule's reactivity and its interactions with enzymes or cell receptors (Lewandowski, Kalinowska, & Lewandowska, 2005).
Pharmacological Activities of Related Compounds
Bai et al. (2020) reviewed the pharmacological activities and molecular mechanisms of Gallic acid, a compound related in structure to 4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid. The review highlighted Gallic acid's anti-inflammatory properties and its potential as a candidate for treating various inflammation-related diseases, suggesting similar compounds might also hold significant pharmacological potential (Bai et al., 2020).
Environmental Behavior of Structurally Similar Chemicals
Haman et al. (2015) provided insights into the occurrence, fate, and behavior of parabens, esters of para-hydroxybenzoic acid, in aquatic environments. This review might offer indirect insights into the environmental behavior of structurally related compounds, including 4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid, especially concerning their biodegradability and potential effects on water ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety and Hazards
Future Directions
The future research directions for 4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid could include exploring its potential applications in various fields, studying its biological activity, and developing more efficient synthesis methods . The retrieved data does not provide specific information about the future directions for this compound.
properties
IUPAC Name |
4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-10-4-2-3-8(5-10)12(15)9-6-11(13(16)17)14-7-9/h2-7,14H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPSRHTWXLDYEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233759 |
Source
|
Record name | 4-(3-Methoxybenzoyl)-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401233759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886361-11-1 |
Source
|
Record name | 4-(3-Methoxybenzoyl)-1H-pyrrole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Methoxybenzoyl)-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401233759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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